1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
- Studies have demonstrated the synthesis of heterocyclic compounds through various methods, including the reaction of aminopyrazoles with different reagents to yield a range of derivatives with potential antiviral activity and other biological properties. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives and their evaluation for antiviral activities highlight the versatility of pyrazole-based compounds in medicinal chemistry (Attaby et al., 2006).
Biological Applications
- The exploration of new compounds for their antimicrobial and anticandidal activities is a significant area of research. Compounds structurally related to the query have been synthesized and evaluated for their bioactivities, demonstrating the potential of these heterocyclic compounds in developing new therapeutic agents. For example, tetrazole derivatives were synthesized and showed potent anticandidal agents with weak cytotoxicities, indicating their potential use in treating fungal infections (Kaplancıklı et al., 2014).
Structural and Mechanistic Studies
- Research into the structural characterization and mechanistic understanding of the reactions leading to the formation of these compounds is crucial. Studies involving the crystal structure analysis and fungicidal activity evaluation of pyrazol-3-oxy derivatives containing thioxothiazolidin-3-yl)ethanone moieties contribute to our understanding of the structure-activity relationships that govern the biological efficacy of these compounds (Liu et al., 2012).
Properties
IUPAC Name |
2-thiophen-3-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(8-11-4-7-20-10-11)17-5-6-18-14(9-17)12-2-1-3-13(12)16-18/h4,7,10H,1-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGBQIEIJHIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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